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Cat. No.: B1684385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Brequinar, a potent and selective
inhibitor of dihydroorotate dehydrogenase (DHODH). We will explore its core mechanism of
action, the downstream cellular consequences of pyrimidine pool depletion, relevant
guantitative data, and detailed experimental protocols for studying its effects.

Introduction to Brequinar

Brequinar (DuP-785), chemically known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-
quinolinecarboxylic acid, is a synthetic quinolinecarboxylic acid analogue.[1] It was originally
developed by DuPont Pharmaceuticals and has been investigated for its antineoplastic,
immunosuppressive, and antiviral properties.[1][2] The primary molecular target of Brequinar
is the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo
pyrimidine nucleotide synthesis pathway.[2][3] By inhibiting this enzyme, Brequinar effectively
halts the production of essential pyrimidine building blocks required for DNA and RNA
synthesis, thereby impeding cell growth and proliferation.[2][4]

Core Mechanism of Action: Inhibition of DHODH

To understand Brequinar's function, it is essential to first understand the pathway it targets.

The De Novo Pyrimidine Biosynthesis Pathway
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Cells can produce pyrimidine nucleotides through two main routes: the de novo pathway and
the salvage pathway. The de novo pathway synthesizes pyrimidines from simple precursor
molecules like amino acids and carbon dioxide. Dihydroorotate dehydrogenase (DHODH) is the
fourth and rate-limiting enzyme in this pathway.[4][5] Located on the inner mitochondrial
membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a committed step in
the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine
nucleotides (UTP, CTP, TTP).[4][6]

Brequinar's Interaction with DHODH

Brequinar is a highly potent and selective inhibitor of mammalian DHODH.[2][3] It does not
inhibit DHODH from non-mammalian sources such as yeast or bacteria.[3][5] Kinetic studies
have revealed that Brequinar exhibits mixed-type inhibition with respect to both the substrate
(dihydroorotate) and the cofactor (ubiquinone).[3][5] This suggests that Brequinar binds to a
unique site on the DHODH enzyme, distinct from the binding sites for either the substrate or the
cofactor.[3][5] This potent inhibition leads to a rapid and sustained depletion of the intracellular
pyrimidine pool, which is the foundation for its therapeutic effects.[7]
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De Novo Pyrimidine Synthesis Pathway and Brequinar's Target.

Cellular and Physiological Consequences of
DHODH Inhibition

The blockade of DHODH by Brequinar triggers a cascade of downstream effects:

o Pyrimidine Depletion and Substrate Accumulation: The most direct consequence is a dose-

dependent depletion of pyrimidine nucleotides (UTP and CTP) and a corresponding

accumulation of the DHODH substrate, dihydroorotate.[8]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1684385?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://elifesciences.org/reviewed-preprints/87292
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Cycle Arrest: Rapidly dividing cells, which have a high demand for nucleotides for DNA
replication, are particularly sensitive to pyrimidine depletion. Inhibition of DHODH leads to a
stall in cell cycle progression, primarily during the S-phase.[9][10]

Immunosuppression: Proliferating lymphocytes are highly dependent on the de novo
pathway for pyrimidine synthesis. Brequinar's inhibition of this pathway leads to the
suppression of T-cell proliferation and other immune functions.[7][11]

Antiviral Activity: Viruses are obligate intracellular parasites that hijack the host cell's
metabolic machinery, including nucleotide synthesis, for their own replication. By depleting
the pyrimidine pool, Brequinar exhibits broad-spectrum antiviral activity against a range of
RNA and DNA viruses.[4][12]

Anticancer Effects: Cancer cells are characterized by rapid and uncontrolled proliferation,
making them heavily reliant on de novo nucleotide synthesis. Brequinar has demonstrated
potent anticancer properties in preclinical models of various cancers, including
neuroblastoma and acute myeloid leukemia (AML).[6][13]

Upregulation of Antigen Presentation: Recent studies have shown that pyrimidine depletion
caused by Brequinar leads to an upregulation of antigen presentation pathway (APP) genes
and an increase in cell surface MHC class | expression on cancer cells.[8][14] This suggests
a potential synergy with immune checkpoint blockade therapies.[15]
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Logical Flow of Brequinar's Downstream Cellular Effects.

Quantitative Data Summary

The potency of Brequinar has been quantified across various experimental systems. The
following tables summarize key inhibitory and efficacy data.

Table 1: Brequinar Inhibitory Potency Against DHODH
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Target Assay Type Value Reference(s)
Human DHODH Enzyme Inhibition ICs0: 5.2 NM [16]

Human DHODH Enzyme Inhibition ICs0: ~20 NM [11][217]

L1210 DHODH Enzyme Kinetics Ki': 5-8 nM [31[5]

ICso0: Half maximal inhibitory concentration; Ki': Apparent inhibition constant

Table 2: Brequinar Antiviral Activity

Virus Cell Line Value Reference(s)
Enterovirus 71 (EV71) RDcells ICs0: 82.40 nM [4]
Enterovirus 70 (EV70)  Not Specified ICs0: 29.26 NM [4]
Coxsackievirus B3 N

Not Specified ICs0: 35.14 nM [4]
(CvB3)
Yellow Fever Virus A549 cells Not Specified [11]

ICso0: Half maximal inhibitory concentration in cell-based assays

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of

Brequinar.

Protocol 1: In Vitro DHODH Activity Assay (DCIP Colorimetric Method)

This assay measures DHODH activity by monitoring the reduction of the dye 2,6-

dichloroindophenol (DCIP), which serves as an electron acceptor.[18]

Materials:

o Recombinant human DHODH enzyme

e Assay Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM KCI, 0.05% Triton X-100
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e Coenzyme Q1o (Decylubiquinone)

e DCIP solution

o Dihydroorotic acid (substrate)

o Brequinar or other test inhibitors

e Microplate reader

Procedure:

o Prepare the reaction mixture in a 96-well plate by combining the assay buffer, 100 uM
Coenzyme Qio, and 200 uM DCIP.[18]

o Add Brequinar at various concentrations to the appropriate wells. Include a vehicle control
(e.g., DMSO).

e Add the recombinant DHODH enzyme to all wells.

e Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[18]

« Initiate the reaction by adding 500 uM dihydroorotic acid to all wells.[18]

e Immediately measure the absorbance at 650 nm with a microplate reader. Continue to take
readings every minute for 10-20 minutes.[18]

o Calculate the rate of reaction (decrease in absorbance over time). Determine the percent
inhibition for each Brequinar concentration relative to the vehicle control and calculate the
ICso value.
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Experimental Workflow for an In Vitro DHODH Assay.

Protocol 2: Cell Proliferation Assay (Trypan Blue Exclusion Method)
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This method assesses the cytostatic or cytotoxic effects of Brequinar by counting viable cells.

Materials:

e Cancer cell line of interest (e.g., HL-60, A549)

o Complete cell culture medium

e Brequinar stock solution

e Trypan Blue solution (0.4%)

e Hemocytometer or automated cell counter

Procedure:

e Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

o Treat the cells with a serial dilution of Brequinar. Include a vehicle control. To confirm the
on-target effect, a rescue condition can be included by co-administering an excess of uridine
(e.g., 5-100 uM).[9][11]

 Incubate the cells for a defined period (e.g., 48-72 hours).

o Harvest the cells by trypsinization and resuspend them in a known volume of medium.

e Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

o Load the mixture onto a hemocytometer and count the number of viable (unstained) and
non-viable (blue) cells under a microscope.[18]

o Calculate the total number of viable cells per well for each condition. Plot cell viability versus
Brequinar concentration to determine the Glso (concentration for 50% growth inhibition).

Protocol 3: Measurement of Intracellular Pyrimidine Nucleotide Levels

This protocol outlines a general approach for quantifying changes in nucleotide pools following
Brequinar treatment, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsptsci.0c00124
https://www.selleckchem.com/products/brequinar.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Materials:

Cultured cells treated with Brequinar or vehicle

Ice-cold 5% mannitol solution

Ice-cold methanol

Cell scraper

Centrifuge

LC-MS system
Procedure:

e Culture and treat approximately 5-10 million cells with Brequinar for the desired time (e.g.,
24 hours).[18]

» Rapidly wash the cells twice with ice-cold 5% mannitol solution to remove extracellular
metabolites.[18]

o Immediately add ice-cold methanol to the plate to quench metabolic activity and extract the
nucleotides.[18]

» Scrape the cells and collect the methanol extract.[18]
o Centrifuge the extract to pellet cell debris and proteins.
o Transfer the supernatant containing the metabolites to a new tube for analysis.

e Analyze the samples using a suitable LC-MS method, such as capillary electrophoresis-time-
of-flight mass spectrometry (CE-TOFMS), to separate and quantify individual nucleotide
species (e.g., UTP, CTP, dihydroorotate).[18]

» Normalize the results to the cell number or total protein content.

Resistance Mechanisms and Synergistic Strategies
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A key mechanism of resistance to Brequinar is the cellular uptake of extracellular nucleosides
via the pyrimidine salvage pathway.[6][9] This compensatory pathway allows cells to bypass
the block in de novo synthesis. This understanding has led to the exploration of combination
therapies. Studies have shown that Brequinar is synergistic with inhibitors of equilibrative
nucleoside transporters (ENTS), such as dipyridamole.[6][9][19] By blocking both the de novo
and salvage pathways, this combination strategy can more effectively induce cancer cell death.

[9]

Conclusion

Brequinar is a well-characterized, potent inhibitor of DHODH that effectively blocks the de
novo synthesis of pyrimidines. This mechanism confers strong cytostatic, immunosuppressive,
and antiviral properties by depleting the nucleotide pools essential for the proliferation of host
cells and the replication of pathogens. While its clinical development for solid tumors has been
challenging, potentially due to a narrow therapeutic window and rescue by high uridine levels in
tumors, its potent activity continues to make it a valuable research tool and a candidate for
combination therapies and for treating other conditions like viral infections and hematologic
malignancies.[2][13][20] The strategy of combining Brequinar with nucleoside transport
inhibitors or immune checkpoint blockades represents a promising avenue for future clinical
investigation.[15][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Brequinar - Wikipedia [en.wikipedia.org]

3. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines
- PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737209/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00124
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737209/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00124
https://pubmed.ncbi.nlm.nih.gov/33344900/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00124
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://en.wikipedia.org/wiki/Brequinar
https://insight.jci.org/articles/view/153836
https://www.tandfonline.com/doi/full/10.1080/15257770.2018.1508692
https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37066260/
https://pubmed.ncbi.nlm.nih.gov/33344900/
https://www.benchchem.com/product/b1684385?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Brequinar
https://en.wikipedia.org/wiki/Brequinar
https://pubmed.ncbi.nlm.nih.gov/1617622/
https://pubmed.ncbi.nlm.nih.gov/1617622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7791496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7791496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. researchgate.net [researchgate.net]

6. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2
Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

7. Brequinar sodium: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine
pools, and consequent inhibition of immune functions in vitro - PubMed
[pubmed.ncbi.nim.nih.gov]

8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing
cancer cell antigen presentation [elifesciences.org]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

11. selleckchem.com [selleckchem.com]

12. firstwordpharma.com [firstwordpharma.com]

13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target
in neuroblastoma [insight.jci.org]

14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing
cancer cell antigen presentation | eLife [elifesciences.org]

15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing
cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

16. medchemexpress.com [medchemexpress.com]
17. selleckchem.com [selleckchem.com]

18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth
by proteomic profiling - PMC [pmc.ncbi.nim.nih.gov]

19. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2
Inhibitors - PubMed [pubmed.nchbi.nlm.nih.gov]

20. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Brequinar's Function in Blocking Pyrimidine Nucleotide
Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684385#brequinar-s-function-in-blocking-
pyrimidine-nucleotide-synthesis]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.researchgate.net/publication/21537355_Inhibition_of_Dihydroorotate_Dehydrogenase_Activity_by_Brequinar_Sodium
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737209/
https://pubmed.ncbi.nlm.nih.gov/8390742/
https://pubmed.ncbi.nlm.nih.gov/8390742/
https://pubmed.ncbi.nlm.nih.gov/8390742/
https://elifesciences.org/reviewed-preprints/87292
https://elifesciences.org/reviewed-preprints/87292
https://pubs.acs.org/doi/10.1021/acsptsci.0c00124
https://www.researchgate.net/publication/346220098_The_Dihydroorotate_Dehydrogenase_Inhibitor_Brequinar_Is_Synergistic_with_ENT12_Inhibitors
https://www.selleckchem.com/products/brequinar.html
https://firstwordpharma.com/story/5096731
https://insight.jci.org/articles/view/153836
https://insight.jci.org/articles/view/153836
https://elifesciences.org/articles/87292
https://elifesciences.org/articles/87292
https://pubmed.ncbi.nlm.nih.gov/37066260/
https://pubmed.ncbi.nlm.nih.gov/37066260/
https://www.medchemexpress.com/Brequinar.html
https://www.selleckchem.com/products/bipenquinate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://pubmed.ncbi.nlm.nih.gov/33344900/
https://pubmed.ncbi.nlm.nih.gov/33344900/
https://www.tandfonline.com/doi/full/10.1080/15257770.2018.1508692
https://www.benchchem.com/product/b1684385#brequinar-s-function-in-blocking-pyrimidine-nucleotide-synthesis
https://www.benchchem.com/product/b1684385#brequinar-s-function-in-blocking-pyrimidine-nucleotide-synthesis
https://www.benchchem.com/product/b1684385#brequinar-s-function-in-blocking-pyrimidine-nucleotide-synthesis
https://www.benchchem.com/product/b1684385#brequinar-s-function-in-blocking-pyrimidine-nucleotide-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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